1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine
Description
1-(4-Chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct groups:
- 4-Chlorophenyl moiety: Aromatic group known for enhancing lipophilicity and influencing receptor binding.
- Acetyl-linked thiazole-pyrrole system: A 1,3-thiazole ring substituted with a pyrrole group at position 2, connected via an acetyl group to the piperazine.
Properties
Molecular Formula |
C19H19ClN4OS |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C19H19ClN4OS/c20-15-3-5-17(6-4-15)22-9-11-23(12-10-22)18(25)13-16-14-26-19(21-16)24-7-1-2-8-24/h1-8,14H,9-13H2 |
InChI Key |
CIYCFNHXYKFUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrole group: This step may involve the use of coupling reactions such as the Suzuki or Heck reaction.
Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.
Final assembly: The chlorophenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Arylpiperazine Derivatives with Acetyl Linkers
- 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones Structure: Biphenyl group linked to arylpiperazine via an acetyl chain. Activity: Exhibited antipsychotic activity with anti-dopaminergic and anti-serotonergic effects. QSAR Insights: Electron affinity (EA) and predicted brain/blood partition coefficient (QPlogBB) correlated with anti-dopaminergic activity .
- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (Compound 13) Structure: Benzo[d]thiazole linked to 4-chlorophenylpiperazine via a butanone chain. Synthesis: Alkylation of 1-(4-chlorophenyl)piperazine with a thiazole-containing iodo intermediate . Application: Designed for 5HT1A receptor and serotonin transporter (SERT) probing, suggesting CNS activity .
Thiazole-Containing Piperazine Derivatives
4-{2-[3-(4-Chlorophenyl)-5-(4-isopropylphenyl)pyrazolyl]-1,3-thiazol-4-yl} Derivatives (82f, 82g)
Terconazole
Functional Comparison: Key Findings
Structural Determinants of Activity
- Piperazine Core : Facilitates receptor binding via hydrogen bonding and cationic interactions.
- 4-Chlorophenyl Group : Enhances lipophilicity and stabilizes aromatic stacking in receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
